Rhodanine, 3-(o-tolyl)-
Description
Overview of the Rhodanine (B49660) Chemical Scaffold in Contemporary Chemical Research
The rhodanine scaffold, a five-membered heterocyclic ring containing a thiazolidinone core, is a recognized "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its versatile chemical nature, which allows for modifications at several positions, leading to a wide array of derivatives with diverse biological activities. nih.govbenthamdirect.comingentaconnect.com Rhodanine-based compounds have been investigated for a broad spectrum of pharmacological applications, including as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. mdpi.comnih.govtandfonline.com The clinical approval of Epalrestat, a rhodanine-containing drug for the treatment of diabetic neuropathy, has further solidified the importance of this scaffold in drug discovery. researchgate.netnih.govmdpi.com However, the rhodanine core has also been identified as a potential Pan Assay Interference Compound (PAINS), a class of molecules that can appear as false positives in high-throughput screening assays. bohrium.com This dual nature underscores the need for careful and thorough investigation of individual rhodanine derivatives to distinguish true biological activity from non-specific effects. bohrium.com
Structural Attributes of the o-Tolyl Substituent in Rhodanine Derivatives
The defining feature of Rhodanine, 3-(o-tolyl)- is the presence of an ortho-tolyl group attached to the nitrogen atom at position 3 of the rhodanine ring. The o-tolyl group consists of a phenyl ring substituted with a methyl group at the ortho position. This substituent imparts specific steric and electronic characteristics to the molecule.
Steric Effects: The ortho-methyl group introduces significant steric hindrance around the N-aryl bond. This steric bulk can influence the conformation of the molecule, affecting how it interacts with biological targets. nih.gov The orientation of the tolyl ring relative to the rhodanine core can be crucial for binding affinity and selectivity. nih.gov
Electronic Effects: The methyl group is weakly electron-donating, which can subtly modulate the electronic properties of the rhodanine ring system. nih.govrsc.org These electronic influences can impact the reactivity of the rhodanine core and its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking. nih.gov The interplay of these steric and electronic effects ultimately defines the unique physicochemical properties of Rhodanine, 3-(o-tolyl)- and distinguishes it from other N-aryl rhodanine derivatives. nih.gov
Historical Perspectives and Evolution of Research on N-Aryl Rhodanines
Research into rhodanine and its derivatives dates back to the early 20th century, with the synthesis of rhodanine-3-acetic acid reported in 1908. nih.gov The exploration of N-substituted rhodanines, including N-aryl derivatives, gained momentum as synthetic methodologies advanced. The development of new synthetic strategies, such as three-component reactions and the use of catalysts, has facilitated the creation of diverse libraries of N-aryl rhodanines for biological screening. researchgate.netresearchgate.net
Early studies often focused on the synthesis and basic characterization of these compounds. However, with the advent of high-throughput screening, the focus shifted towards identifying rhodanine derivatives with specific biological activities. This led to the discovery of numerous N-aryl rhodanines with potential therapeutic applications. nih.gov More recently, research has become more nuanced, with a greater emphasis on understanding the mechanism of action and addressing the challenges associated with PAINS. bohrium.comrsc.org The evolution of research on N-aryl rhodanines reflects the broader trends in medicinal chemistry, moving from broad screening to more targeted and mechanistically driven drug discovery.
Current Research Landscape and Identified Knowledge Gaps Pertaining to Rhodanine, 3-(o-tolyl)-
The current research landscape for Rhodanine, 3-(o-tolyl)- is somewhat limited, with specific studies on this exact compound being less common than for the rhodanine class in general. However, existing research provides a foundation for future investigations. For instance, a study identified a derivative of 3-(o-tolyl)rhodanine, specifically (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, as a potent and selective inhibitor of the protein phosphatase Slingshot. nih.gov This finding highlights the potential of the 3-(o-tolyl)rhodanine scaffold in developing targeted therapeutics. nih.gov
Despite this promising result, significant knowledge gaps remain. There is a need for comprehensive studies on the synthesis, characterization, and broad biological profiling of Rhodanine, 3-(o-tolyl)- itself. Further research is required to:
Systematically evaluate its activity against a wide range of biological targets.
Investigate its structure-activity relationship by synthesizing and testing related analogues.
Conduct detailed mechanistic studies to elucidate how the o-tolyl group influences its biological activity and to rule out non-specific effects.
Explore its potential in various therapeutic areas beyond what has been currently reported.
Addressing these knowledge gaps through focused research will be crucial to fully understand the therapeutic potential of Rhodanine, 3-(o-tolyl)- and to determine its viability as a lead compound for drug development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHQDWJIHNEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178112 | |
| Record name | Rhodanine, 3-(o-tolyl)- | |
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Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23522-37-4 | |
| Record name | 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-o-Tolylrhodanine | |
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| Record name | NSC159049 | |
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| Record name | Rhodanine, 3-(o-tolyl)- | |
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| Record name | 3-(o-Tolyl)rhodanine | |
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| Record name | 3-O-TOLYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH34E4CSZ | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Approaches for the Synthesis of N-Substituted Rhodanines
The synthesis of N-substituted rhodanines, a class of heterocyclic compounds with significant interest in medicinal chemistry, can be achieved through various established methodologies. hilarispublisher.com These methods often involve the strategic combination of primary amines, carbon disulfide, and a derivative of acetic acid. hilarispublisher.comresearchgate.net
Condensation Reactions in Rhodanine (B49660) Synthesis
A traditional and widely employed method for synthesizing N-substituted rhodanines is the one-pot, three-component condensation reaction. hilarispublisher.com This reaction typically involves a primary amine, carbon disulfide, and chloroacetic acid. hilarispublisher.comresearchgate.net The process initiates with the nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate (B8719985) intermediate. This intermediate then reacts with chloroacetic acid, followed by an intramolecular cyclization that results in the formation of the rhodanine ring with the elimination of water. hilarispublisher.com
Another variation of condensation reactions is the Knoevenagel condensation, which is frequently used to introduce substituents at the C-5 position of the rhodanine ring. bingol.edu.trclockss.org This reaction involves the condensation of an N-substituted rhodanine with an aldehyde or ketone, typically in the presence of a base catalyst. bingol.edu.trsemanticscholar.org
One-Pot Coupling and Cyclization Processes
To enhance efficiency and simplify synthetic procedures, one-pot coupling and cyclization processes have been developed. These methods aim to combine multiple reaction steps into a single operation without isolating intermediates. An efficient approach involves a base-assisted one-pot coupling and continuous cyclization of a primary amine, carbon disulfide, and a suitable third component like methyl (2-chloroacetyl)carbamate. mdpi.comresearchgate.net This strategy allows for the synthesis of functionalized rhodanines in high yields and tolerates a wide range of functional groups. mdpi.comresearchgate.net
Microwave-assisted one-pot syntheses have also emerged as a powerful tool, significantly reducing reaction times and often improving yields. researchgate.net For instance, the reaction of anilines with bis(carboxymethyl)trithiocarbonate in water under microwave irradiation provides a rapid route to N-arylrhodanines. hilarispublisher.comresearchgate.net
Green Chemistry Principles in Rhodanine Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for rhodanine derivatives, aligning with the principles of green chemistry. thieme-connect.commazums.ac.ir A key focus has been the use of water as a solvent, which is an inexpensive, non-toxic, and safe alternative to volatile organic solvents. asianpubs.orgnih.gov
Several green protocols have been reported, such as the use of catalysts like L-proline or diammonium hydrogen phosphate (B84403) in water at room temperature. asianpubs.orgnih.gov These methods offer advantages like simple experimental procedures, high yields, and avoidance of toxic solvents and column chromatography for purification. asianpubs.org Ultrasound has also been utilized to promote the synthesis of rhodanines in water, leading to rapid reaction times and high yields in a catalyst-free manner. thieme-connect.com Furthermore, the use of deep eutectic ionic liquids under solvent-free conditions presents another green and efficient route for the synthesis of N-substituted rhodanine derivatives. mazums.ac.ir
Specific Synthetic Routes to Rhodanine, 3-(o-tolyl)- and its Derivatives
Preparation of 3-(o-tolyl)-5-phthalylrhodanine
The synthesis of 3-(o-tolyl)-5-phthalylrhodanine can be achieved through a Perkin-type condensation reaction. zenodo.org This method involves the reaction of 3-(o-tolyl)rhodanine with phthalic anhydride (B1165640). zenodo.org
The reaction is typically carried out in the presence of acetic anhydride and freshly fused sodium acetate (B1210297). The mixture is warmed to facilitate the reaction, leading to the precipitation of the desired product. The crude product is then isolated by filtration and can be purified by recrystallization from a suitable solvent like acetic acid. zenodo.org
The following table summarizes the synthesis of various 3-aryl-5-phthalylrhodanines, including the o-tolyl derivative:
| Compound | Ar-Group | Yield (%) | M.P. (°C) | Color |
| I | C6H5 | 74 | 230-31 | Orange |
| II | o-C6H4.CH3 | 80 | 210 | Yellow |
| III | m-C6H4.CH3 | 75 | 201 | Yellow |
| IV | p-C6H4.CH3 | 78 | 225 | Yellow |
| V | p-C6H4.O.CH3 | 82 | 215 | Orange |
| VI | o-C6H4.NO2 | 84 | 197 | Pale yellow |
| VII | p-C6H4.NO2 | 77 | 195 | Orange |
| VIII | m-C6H4.Cl | 75 | 205 | Yellow |
| Table based on data from zenodo.org |
Synthesis of 3-(o-aryl)-5-methyl-rhodanines
The synthesis of 3-(o-aryl)-5-methyl-rhodanines can be approached through multi-step sequences. One common strategy involves the initial synthesis of the N-substituted rhodanine ring, followed by functionalization at the 5-position.
A general method for preparing N-aryl rhodanines involves the reaction of thioureas with thioglycolic acid, catalyzed by a protic acid like hydrochloric acid. sci-hub.sethieme-connect.com This provides a direct route to the rhodanine skeleton. sci-hub.seresearchgate.net
For the introduction of a methyl group at the 5-position, a Knoevenagel condensation with an appropriate aldehyde, in this case, acetaldehyde, would typically be employed. However, literature suggests that these condensations can sometimes fail with aliphatic aldehydes under certain conditions. clockss.org
Regioselective Functionalization Strategies of the Rhodanine Core
The structure of rhodanine presents multiple reactive sites, making it a prime candidate for diversity-oriented synthesis. ekb.eg Key positions for modification on the rhodanine ring are the C-5 and N-3 positions, which are often targeted to create derivatives with enhanced biological or chemical properties. bohrium.comekb.eg
The methylene (B1212753) group at the C-5 position of the rhodanine ring is particularly reactive due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. nih.gov This reactivity is extensively exploited in Knoevenagel condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as Rhodanine, 3-(o-tolyl)-, with aldehydes or ketones, typically in the presence of a basic catalyst. ekb.egnih.gov The reaction proceeds through a nucleophilic addition followed by dehydration, resulting in the formation of a C-C double bond and yielding 5-arylidene or 5-alkylidene derivatives. ekb.eg Various catalysts and reaction conditions have been employed to optimize this transformation, including the use of ionic liquids and microwave irradiation to promote greener and more efficient synthesis. ekb.egnanobioletters.comresearchgate.net The general efficiency of the Knoevenagel reaction with rhodanine derivatives is high, often exceeding 98% under mild conditions. nih.gov
Catalysts and Conditions: A variety of catalysts can be used, such as piperidine, sodium acetate in acetic acid, and copper ferrite (B1171679) nanoparticles. ekb.egnanobioletters.com The choice of solvent and catalyst can significantly influence the reaction yield and time. ekb.eg For instance, using copper ferrite nanoparticles in water provides an eco-friendly protocol with high yields. nanobioletters.com
Interactive Data Table: Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol (B145695) | Reflux | Several hours | - | |
| [Et3NH][HSO4] | - | 80 | 20 min | - | nanobioletters.com |
| Na2SO3 | Ethanol | Reflux | 2 hrs | - | nanobioletters.com |
| CuFe2O4 NPs | Water | - | - | High | nanobioletters.com |
| KF/Al2O3 | CH2Cl2 | Microwave (350W) | 4 min | - | ekb.eg |
Other Reactions at C-5: Besides Knoevenagel condensation, the C-5 position can undergo other reactions such as coupling with diazonium salts. ekb.eg
The functionalization of the rhodanine core is not limited to the C-5 position. The introduction of various substituents at the N-3 position and the creation of hybrid molecules are key strategies for developing new compounds. ekb.eg
N-3 Substitution: The nitrogen atom at the 3-position can be alkylated or arylated to introduce a wide array of functional groups. researchgate.net For instance, the synthesis of N-substituted rhodanines can be achieved through a one-pot, three-component reaction of a primary amine, carbon disulfide, and an appropriate chloroacetamide derivative. mdpi.com This method allows for the facile introduction of benzyl (B1604629), ethyl, and other linear primary amine-derived substituents. mdpi.com
Hybrid Structures: A prominent strategy in drug discovery involves creating hybrid molecules that combine the rhodanine scaffold with other pharmacologically active moieties. ekb.eg This approach aims to develop compounds with enhanced or synergistic biological activities.
Pyrazole-Rhodanine Hybrids: 5-(5-oxo-4,5-dihydro-1H-pyrazol-4-yl)rhodanines have been synthesized by conjugating 4-bromopyrazolon-5-ones to 3-arylrhodanines. nih.gov
Thiadiazole-Rhodanine Hybrids: The introduction of a rhodanine-3-acetic acid moiety to a 1,3,4-thiadiazole (B1197879) scaffold has been shown to enhance antituberculosis activity. sci-hub.st
Oxindole-Rhodanine Hybrids: (Z)-3-amino-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can be synthesized through the reaction of 3-amino-rhodanine with isatin. bingol.edu.tr
Elemental sulfur, in combination with a base, can promote unique transformations of rhodanine derivatives. acs.orgtiu.edu.iq This methodology has been utilized for the synthesis of novel aminoalkylidene rhodanines from alkylidene rhodanines and isothiocyanates. nih.govacs.org
The proposed mechanism involves a tandem process:
Formation of a Zwitterionic Intermediate: Sulfur and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO), react to form a zwitterionic intermediate. acs.orgtiu.edu.iq
Nucleophilic Attack: This intermediate then attacks the alkylidene rhodanine. acs.orgtiu.edu.iq
Ring-Opening and Olefination: A subsequent ring-opening occurs with the liberation of a carbon disulfide (CS2) molecule, leading to the final aminoalkylidene rhodanine product. acs.orgtiu.edu.iq
The reaction conditions, including the choice of base and solvent, are crucial for the success of this transformation. acs.orgtiu.edu.iq For example, using DABCO as the base and dimethylformamide (DMF) as the solvent at elevated temperatures has been shown to provide good yields. nih.govacs.org
Interactive Data Table: Optimization of Sulfur- and Base-Promoted Reactions
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| DABCO | MeCN | Reflux | 0 | nih.govacs.org |
| DABCO | DMSO | 100 | Moderate | nih.govacs.org |
| DABCO | DMF | 120 | High | nih.govacs.org |
| Triethylamine | DMF | 120 | Lower than DABCO | tiu.edu.iq |
| Pyridine | DMF | 120 | Lower than DABCO | tiu.edu.iq |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of 3-(o-tolyl)-rhodanine, providing unambiguous evidence of its molecular framework. Furthermore, it serves as a powerful tool to explore the dynamic conformational properties inherent to N-aryl rhodanines.
1H NMR and 13C NMR Spectroscopic Analysis for Structural Confirmation
The constitution of 3-(o-tolyl)-rhodanine is unequivocally confirmed by 1H and 13C NMR spectroscopy. In a typical 1H NMR spectrum, the protons of the tolyl group and the rhodanine (B49660) ring exhibit characteristic chemical shifts. For instance, the methylene (B1212753) protons (CH2) of the rhodanine ring typically appear as a singlet. sci-hub.se In related rhodanine structures, this singlet is often observed around δ 4.39 ppm in DMSO-d6. sci-hub.se The aromatic protons of the o-tolyl group present as a complex multiplet in the range of δ 7.12-7.55 ppm, while the methyl protons (CH3) of the tolyl group show a distinct singlet. sci-hub.sersc.org
The 13C NMR spectrum provides further structural validation. The thiocarbonyl carbon (C=S) is a key marker, resonating at a downfield chemical shift, often above 188 ppm. f1000research.com The carbonyl carbon (C=O) of the rhodanine ring also has a characteristic resonance. f1000research.com The carbons of the tolyl group and the methylene carbon of the rhodanine ring can be precisely assigned using techniques like Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal the connectivity between protons and carbons. rsc.orgmdpi.com
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Solvent |
|---|---|---|---|
| 1H | Aromatic (Tolyl) | 7.12 - 7.55 (m) | DMSO-d6 / CDCl3 |
| 1H | Methylene (Rhodanine, CH2) | ~4.39 (s) | DMSO-d6 |
| 1H | Methyl (Tolyl, CH3) | ~2.35 (s) | CDCl3 |
| 13C | Thiocarbonyl (C=S) | >188 | DMSO-d6 |
| 13C | Carbonyl (C=O) | ~164-170 | DMSO-d6 |
| 13C | Methylene (Rhodanine, CH2) | ~34-36 | DMSO-d6 |
Application of NMR in Rotational Isomerism Studies of N-Aryl Rhodanines
N-aryl rhodanines, including the 3-(o-tolyl) derivative, can exhibit rotational isomerism, or atropisomerism, due to hindered rotation around the N-C(aryl) single bond. yok.gov.tr This phenomenon arises from the steric hindrance imposed by substituents on the aryl ring, in this case, the ortho-methyl group. NMR spectroscopy, particularly variable temperature (VT) NMR, is a crucial technique for studying the dynamics of this rotation. rsc.orgosti.govnih.gov
At lower temperatures, the rotation around the N-C bond may be slow on the NMR timescale, leading to the appearance of distinct sets of signals for each rotamer. nih.gov As the temperature is increased, the rate of interconversion between the rotamers accelerates. This increased rate leads to the coalescence of the separate signals into a single, time-averaged signal. nih.govrsc.org By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy barrier for the rotational process. nih.gov Studies on related 3-(o-aryl)-5-methyl-rhodanines have utilized NMR to determine these barriers to internal rotation. yok.gov.tr
Deuterium (B1214612) Exchange and Mechanistic Insights via NMR
The methylene protons (C5-H2) of the rhodanine ring are acidic and can undergo hydrogen-deuterium (H-D) exchange in the presence of a deuterium source like D2O, a process that can be monitored by 1H NMR. wikipedia.orglibretexts.org This exchange provides valuable mechanistic information about the reactivity of the rhodanine core. The reaction is typically catalyzed by acid or base. libretexts.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying characteristic functional groups and understanding intermolecular interactions. nih.gov
Assignment of Characteristic Vibrational Modes (e.g., Carbonyl, Thiocarbonyl)
The IR and Raman spectra of 3-(o-tolyl)-rhodanine are characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups. libretexts.orglibretexts.orgvscht.cz The most prominent of these are the carbonyl (C=O) and thiocarbonyl (C=S) stretching vibrations.
The C=O stretching vibration typically appears as a strong band in the IR spectrum, generally in the region of 1703-1737 cm-1 for related rhodanine derivatives. f1000research.com The C=S stretching vibration is usually weaker in the IR spectrum but can be observed in the Raman spectrum. Its frequency is typically found in the range of 1081-1390 cm-1. f1000research.com The precise positions of these bands are sensitive to the molecular environment and any intermolecular interactions, such as hydrogen bonding. nih.gov Other characteristic vibrations include the C-H stretching of the aromatic and methyl groups, and various ring vibrations. osti.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) | Spectroscopy |
|---|---|---|---|
| Stretching (ν) | C=O (Carbonyl) | 1703 - 1737 | IR |
| Stretching (ν) | C=S (Thiocarbonyl) | 1081 - 1390 | IR / Raman |
| Stretching (ν) | C-H (Aromatic) | ~3000 - 3150 | IR / Raman |
| Stretching (ν) | C-H (Aliphatic) | ~2850 - 2960 | IR / Raman |
| Stretching (ν) | C=C (Aromatic) | ~1450 - 1600 | IR / Raman |
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Behavior
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study the adsorption of molecules onto metal surfaces, such as silver or gold nanoparticles. beilstein-journals.orgdntb.gov.ua When 3-(o-tolyl)-rhodanine adsorbs onto a SERS-active substrate, the intensities of its Raman bands can be enhanced by several orders of magnitude. researchgate.net
The SERS spectrum can provide information on the orientation of the molecule on the surface. dntb.gov.ua For rhodanine derivatives, adsorption can occur through the sulfur atoms, the oxygen atom, or the π-system of the aromatic ring. xmu.edu.cn By analyzing which vibrational modes are most enhanced, one can deduce the molecule's proximity and orientation relative to the metal surface. For example, a strong enhancement of the C=S and ring breathing modes might suggest an interaction involving the sulfur atom and the heterocyclic ring. xmu.edu.cn Changes in the vibrational frequencies upon adsorption, such as redshifts or blueshifts, can also indicate the nature of the surface-adsorbate interaction, for instance, distinguishing between chemisorption and physisorption. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
The electronic absorption properties of rhodanine derivatives are characterized by distinct bands in the ultraviolet and visible regions, arising from various electronic transitions within the molecule. For 3-substituted rhodanines, the spectra are influenced by the nature of the substituent at the N-3 position.
In the case of Rhodanine, 3-(o-tolyl)-, which lacks a C-5 substituent, the electronic spectrum in a solvent like ethanol (B145695) or dioxane would be expected to show absorptions at shorter wavelengths compared to its 5-arylidene derivatives. The spectrum would likely be dominated by absorptions below 400 nm, characteristic of the π → π* transitions of the tolyl group and the rhodanine heterocycle. researchgate.net The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.
Table 1: Expected UV-Vis Absorption Characteristics for Rhodanine, 3-(o-tolyl)-
| Transition Type | Expected λmax Range (nm) | Associated Moiety |
| π → π | 250-350 | o-tolyl ring, Rhodanine C=C and C=S |
| n → π | 350-450 | Rhodanine C=O and C=S |
Note: This table is predictive, based on data for analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.
The molecular formula for Rhodanine, 3-(o-tolyl)- is C10H9NOS2, corresponding to a molecular weight of 223.32 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M+•) would therefore be expected at an m/z value of 223.
The fragmentation of rhodanine derivatives under mass spectrometry conditions, such as electron impact (EI), typically involves characteristic cleavages of the heterocyclic ring and the substituent bonds. While a specific mass spectrum for Rhodanine, 3-(o-tolyl)- is not provided in the searched literature, plausible fragmentation pathways can be proposed based on the structure and general fragmentation rules for similar compounds. uou.ac.inlibretexts.org
Key fragmentation pathways would likely include:
Loss of the o-tolyl group: Cleavage of the N-Caryl bond could lead to a fragment corresponding to the rhodanine ring and a fragment for the o-tolyl cation.
Cleavage of the rhodanine ring: Common fissions include the loss of CO, CS, or larger fragments of the heterocyclic core.
McLafferty rearrangement: If applicable, this could lead to specific neutral losses. uou.ac.in
Table 2: Plausible Mass Spectrometry Fragments for Rhodanine, 3-(o-tolyl)-
| m/z Value | Possible Fragment Ion | Formula of Fragment | Notes |
| 223 | [C10H9NOS2]+• | [M]+• | Molecular Ion |
| 132 | [C4H2NOS2]+ | [M - C6H7]+ | Loss of tolyl group |
| 91 | [C7H7]+ | [C7H7]+ | Tropylium ion from tolyl group |
| 195 | [C9H9NS2]+ | [M - CO]+ | Loss of carbon monoxide |
| 179 | [C10H9NOS]+ | [M - S]+ | Loss of a sulfur atom |
| 163 | [C9H9NO]+ | [M - CS]+ | Loss of carbon monosulfide |
Note: This table represents predicted fragmentation patterns based on chemical principles and may not reflect all experimentally observed fragments.
X-ray Diffraction Analysis (where applicable for derivatives)
X-ray diffraction analysis of single crystals provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for Rhodanine, 3-(o-tolyl)- itself is not reported in the provided search results, the structures of several rhodanine derivatives have been elucidated, offering insight into the conformational properties of the rhodanine core.
For example, the crystal structures of various 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives have been determined. mdpi.com These studies reveal key structural features, such as the planarity of the rhodanine ring and the conformation of the substituents. In one study, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a related thiadiazole derivative, was analyzed, confirming the Z-geometry around the imino double bond and the near-planar arrangement of the heterocyclic ring with its substituents. mdpi.com
In derivatives of 3-(p-tolyl)rhodanine, the tolyl group is often observed to be twisted relative to the plane of the rhodanine ring. This torsional angle is influenced by the steric and electronic effects of other substituents and by crystal packing forces. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are commonly observed in the crystal lattices of rhodanine derivatives and play a crucial role in their solid-state arrangement.
Table 3: Representative Crystallographic Data for a Rhodanine Derivative
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Monoclinic | P21/c | Near planar 1,3,4-thiadiazole (B1197879) ring. | mdpi.com |
| 3-[5-(2-Chlorobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazoliden-3-yl]propanoic acid | Monoclinic | P21/c | The crystal packing is dominated by intermolecular O—H···O hydrogen bonds. | mdpi.com |
Note: This table provides examples of related structures to illustrate the type of data obtained from X-ray diffraction.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations serve as a powerful tool to investigate the preferred three-dimensional arrangements (geometries) and the distribution of electrons within the molecule. nih.govrsc.orgmdpi.com For the class of 3-(o-aryl)-5-methyl-rhodanines, which includes the o-tolyl variant, DFT has been used to study the pairs of rotational isomers. nih.govrsc.orgresearchgate.net
Geometry optimization is a computational process that determines the lowest energy, and therefore most stable, arrangement of atoms in a molecule. For molecules with rotatable bonds, like 3-(o-tolyl)-rhodanine, this can lead to multiple stable conformations, known as conformers or rotational isomers.
Research on 3-(o-tolyl)-5-methyl-rhodanine has utilized DFT calculations to investigate these rotational isomers. nih.govrsc.org The rotation around the bond connecting the nitrogen atom of the rhodanine (B49660) ring and the carbon atom of the tolyl group is restricted, giving rise to distinct, stable conformers. yok.gov.tr Computational methods allow for the characterization of the geometries of these stable ground states and the higher-energy transition states that separate them.
The theory of Atoms in Molecules (AIM) provides a method for analyzing the topology of the electron density to characterize chemical bonding. nih.govmdpi.com This analysis identifies critical points in the electron density distribution, which are used to define atoms, bonds, rings, and cages.
In the context of 3-(o-tolyl)-5-methyl-rhodanine, electron density topological analysis has been applied to understand the interactions that stabilize its transition states during rotation. nih.govrsc.orgresearchgate.net The presence of (3, -1) bond critical points (BCPs) is particularly significant. nih.govrsc.org These BCPs provide evidence for non-covalent interactions between the oxygen and sulfur atoms on the thiazolidine (B150603) ring and the substituents on the aryl ring, playing a crucial role in the molecule's conformational dynamics. nih.govrsc.orgresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonds. uni-muenchen.defaccts.dewisc.edu It is particularly useful for quantifying delocalization effects and hyperconjugative interactions. wisc.eduresearchgate.net
For 3-(o-tolyl)-5-methyl-rhodanine, NBO analysis has been employed alongside electron density analysis to further demonstrate the importance of non-covalent interactions. nih.govrsc.orgresearchgate.net The analysis reveals interactions between filled (donor) and empty (acceptor) orbitals that contribute to the stabilization of the transition state during C-N bond rotation. nih.govrsc.org These stabilizing interactions involve electron delocalization from the lone pairs of the thiazolidine ring's heteroatoms to the orbitals of the aryl ring substituent. nih.govrsc.orgresearchgate.net
Electron Density Topological Analysis
Analysis of Internal Rotational Barriers and Conformational Dynamics
The ortho-substituent on the phenyl ring in 3-(o-tolyl)-rhodanine creates a significant steric hindrance that restricts the free rotation around the C-N single bond. This restricted rotation, or atropisomerism, leads to conformational dynamics that can be quantified by energetic barriers.
The energy required to overcome the restricted rotation and interconvert between conformers is known as the energetic activation barrier. Both computational and experimental methods have been used to determine these barriers for 3-(o-aryl)-5-methyl-rhodanines. nih.govrsc.org
For 3-(o-tolyl)-5-methyl-rhodanine, the rotational barrier has been determined experimentally from NMR spectroscopy data, which allows for the separation of the diastereoisomeric pairs and calculation of the rate constants for interconversion. nih.govresearchgate.net The Gibbs free energy of activation (ΔG‡) was derived from these constants using the Eyring equation. nih.govrsc.org Computational studies using DFT have also been performed to calculate this rotational barrier. nih.gov
| Method | Gibbs Free Activation Barrier (ΔG‡) | Reference |
|---|---|---|
| Experimental (NMR) | 27.64 kcal/mol | yok.gov.tr |
| Computational (DFT) | Value determined and correlated with experimental results | nih.gov |
The height of the rotational energy barrier is not determined by steric repulsion alone. Non-covalent interactions play a critical role in stabilizing the transition state, thereby influencing the rotation dynamics. rsc.orgharvard.edunih.gov
Energetic Activation Barriers around the C-N Bond
Molecular Docking and Molecular Dynamics Simulations (in the context of rhodanine derivatives)
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the potential interactions between small molecules, like rhodanine derivatives, and biological targets at a molecular level. These in silico methods provide insights into binding modes, stability of ligand-protein complexes, and the key interactions that govern biological activity, thereby guiding the rational design of new therapeutic agents. researchgate.netingentaconnect.com
Molecular docking studies on various rhodanine derivatives have been extensively performed to predict their binding affinities and orientations within the active sites of numerous protein targets. benthamdirect.cominnovareacademics.in These studies are crucial in identifying potential inhibitors for a range of diseases. For instance, docking studies have been employed to evaluate rhodanine derivatives as inhibitors of targets relevant to cancer, such as tyrosine kinases, vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). benthamdirect.commdpi.com In one study, rhodanine-piperazine hybrids were docked into the active sites of EGFR, VEGFR, and HER2, with results indicating favorable binding interactions, particularly for compound 12 and its analogue 15. mdpi.com Similarly, docking of rhodanine derivatives into the tyrosine kinase c-Src (PDB ID: 3G6H) revealed that key interactions were mediated by oxygen atoms of the phenoxy and rhodanine groups, as well as the rhodanine sulfur atoms. benthamdirect.com Other research has focused on targets for diabetic complications, like aldose reductase, where rhodanine-3-acetic acid derivatives were investigated. afjbs.com The docking module LibDock in Discovery Studio and software like iGEMDOCK and Autodock are commonly used for these predictions. innovareacademics.inorientjchem.org
Following molecular docking, molecular dynamics (MD) simulations are often carried out to assess the stability and dynamics of the predicted ligand-protein complexes over time. mdpi.comafjbs.com MD simulations provide a more dynamic picture of the interactions, accounting for the flexibility of both the ligand and the protein. afjbs.com For example, MD simulations were used to confirm the stable binding of promising rhodanine-piperazine hybrids to HER2. mdpi.com In another study, the stability of a complex between a rhodanine-3-acetic acid derivative (RA-2) and aldose reductase was evaluated over a 100ns simulation, analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) to confirm the complex's stability and flexibility. afjbs.com GROMACS is a frequently mentioned software package for performing these simulations. mdpi.com These computational approaches have proven instrumental in understanding the structure-activity relationships of rhodanine derivatives and prioritizing candidates for further experimental validation. researchgate.net
Table 1: Summary of Molecular Docking and Dynamics Studies on Rhodanine Derivatives
| Target Protein(s) | Rhodanine Derivative Class | Key Findings | Software Used |
|---|---|---|---|
| Tyrosine kinase (c-Src) | General rhodanine derivatives | Key interactions achieved through oxygen and sulfur atoms of the rhodanine and phenoxy groups. benthamdirect.com | iGEMDOCK |
| VEGFR, EGFR, HER2 | Rhodanine-piperazine hybrids | Favorable binding interactions observed; MD simulations confirmed stable binding to HER2. mdpi.com | GROMACS, Swiss-PDB Viewer |
| HPV 16E2 | 5-Benzylidene bis-rhodanine derivatives | Derivatives showed good docking scores, suggesting potential as anticancer agents. orientjchem.org | Autodock, PYMOL |
| Aldose Reductase | Rhodanine-3-acetic acid derivatives | Derivative RA-2 showed high binding affinity (-9.6 kcal/mol) and stability in MD simulations. afjbs.com | Not Specified |
| Penicillin-binding protein (PBP) | Rhodanine-3-carboxylate and 3-aminorhodanine derivatives | Derivatives showed potential for irreversible binding to the Ser62 residue in the active site. scirp.org | Not Specified |
Theoretical Spectroscopic Property Prediction (e.g., UV/Vis, EPR)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including rhodanine derivatives. These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic structure and transitions within a molecule. mdpi.comsci-hub.se
The prediction of Ultraviolet-Visible (UV/Vis) absorption spectra is a common application of these computational methods. arxiv.org DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the electronic transition energy and, consequently, the wavelength of maximum absorption (λmax) in the UV/Vis spectrum. mdpi.com Studies on rhodanine derivatives have shown an excellent correlation between the ΔE calculated by DFT and the experimental UV/Vis spectral data. mdpi.com For instance, DFT calculations using the B3LYP functional have been successfully employed to study the electronic properties and predict the UV-Vis spectra of various rhodanine derivatives. sci-hub.se One study demonstrated a progressive bathochromic (red) shift in the calculated and experimental absorption maxima of rhodanine derivatives with increasing conjugation, which was consistent with the calculated decrease in the HOMO-LUMO energy gap. mdpi.com These computational approaches allow for the investigation of how different substituents on the rhodanine core affect the electronic structure and optical properties. arxiv.org
While UV/Vis spectra prediction for rhodanine derivatives is relatively well-documented, the theoretical prediction of Electron Paramagnetic Resonance (EPR) parameters is less common in the available literature for this class of compounds. EPR spectroscopy is specific to species with unpaired electrons (radicals or paramagnetic metal centers). ethz.ch The interpretation of EPR parameters, such as g-values and hyperfine coupling constants, generally requires quantum mechanical calculations to correlate them with the molecular and electronic structure. illinois.educore.ac.uk DFT has emerged as a powerful tool for calculating these parameters for a wide range of systems, including organic radicals and transition metal complexes. core.ac.uk However, specific applications of these predictive methods to radical species of "Rhodanine, 3-(o-tolyl)-" or its derivatives are not prominently featured in the reviewed research. The application of such theoretical predictions would be contingent on generating a radical form of the rhodanine derivative and would provide insight into the spin density distribution across the molecule. illinois.edu
Table 2: Examples of Theoretical vs. Experimental UV/Vis Data for Rhodanine Derivatives
| Rhodanine Derivative | Computational Method | Calculated λmax (nm) | Experimental λmax (nm) | Solvent |
|---|---|---|---|---|
| Unsubstituted Rhodanine (R1) | DFT/B3LYP | Not Specified | 293.5 | Not Specified mdpi.com |
| 5-benzylidene Rhodanine (R2) | DFT/B3LYP | Not Specified | 374 | Not Specified mdpi.com |
| 5-(4-diethylamino-benzylidene) Rhodanine (R3) | DFT/B3LYP | Not Specified | 474 | Not Specified mdpi.com |
| Rhodanine-based chromophore (Molecule 1) | TD-DFT | 427.12 | Not Specified | Gas Phase arxiv.org |
Biological Activity and Mechanistic Investigations in Vitro Focus
Enzyme Inhibition Studies and Target Modulation
Human Carbonic Anhydrase (hCA) Isoform Inhibition
Rhodanine (B49660) and its derivatives represent a class of non-sulfonamide carbonic anhydrase inhibitors. nih.gov Human carbonic anhydrases (hCAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are 12 catalytically active hCA isoforms in humans, and their inhibition has therapeutic applications for various conditions. nih.gov
Studies on rhodanine derivatives have demonstrated their inhibitory activity against several hCA isoforms. For instance, certain rhodanine-benzylidene and rhodanine-hydrazine derivatives have shown selectivity for hCA II, a cytosolic isoform, while rhodanine-N-carboxylate derivatives are more selective for the tumor-associated hCA IX. nih.gov The inhibition constants (Kᵢ) for some derivatives against hCA II are in the micromolar range. nih.gov Specifically, rhodanine-linked isoxazole (B147169) and 1,2,4-oxadiazole (B8745197) derivatives have exhibited inhibitory effects on both hCA II and hCA IX. nih.gov The interaction of these inhibitors with the zinc ion in the active site is a key feature of their mechanism. frontiersin.org
Table 1: Inhibitory Activity of Selected Rhodanine Derivatives against hCA II
| Compound Type | Derivative Example | Kᵢ (µM) against hCA II |
|---|---|---|
| Rhodanine-benzylidene | 3b | 9.8 |
| Rhodanine-benzylidene | 3j | 46.4 |
| Rhodanine-hydrazine | 6d | 7.7 |
| Rhodanine-linked 1,2,4-oxadiazole | 8db | 4.7 |
Data sourced from a study on new rhodanine derivatives as carbonic anhydrase inhibitors. nih.gov
Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into absorbable glucose. innovareacademics.inmdpi.com Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. innovareacademics.inmdpi.com
Rhodanine derivatives have been identified as potential inhibitors of both α-amylase and α-glucosidase. nih.govnih.gov Kinetic studies have revealed that some rhodanine-thiazole hybrids act as competitive inhibitors of both human pancreatic α-amylase (HPA) and human lysosomal acid α-glucosidase (HLAG). nih.gov This competitive inhibition means the compounds bind to the active site of the enzymes, preventing the substrate from binding. nih.gov The inhibitory potency of these compounds is influenced by the substituents on the rhodanine core, with both electronic and steric factors playing a crucial role. nih.gov For example, certain thiazolidine-2,4-dione or rhodanine derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose. nih.gov
Table 2: Inhibitory Activity of Selected Rhodanine Derivatives against α-Glucosidase
| Compound | IC₅₀ (µM) |
|---|---|
| 5k | 20.95 ± 0.21 |
| 6a | 16.11 ± 0.19 |
| 6b | 7.72 ± 0.16 |
| 6e | 7.91 ± 0.17 |
| 6h | 6.59 ± 0.15 |
| 6k | 5.44 ± 0.13 |
| Acarbose (Standard) | 817.38 ± 6.27 |
Data from a study on novel thiazolidine-2,4-dione or rhodanine derivatives as α-glucosidase inhibitors. nih.gov
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism and Related Pathways
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. researchgate.net It plays a critical role in regulating genes involved in glucose and lipid metabolism. researchgate.net Activation of PPAR-γ can enhance insulin (B600854) sensitivity, making it a key target for the development of drugs to treat type 2 diabetes. researchgate.net
Rhodanine derivatives have been identified as novel PPAR-γ agonists. nih.gov High-throughput screening identified a rhodanine-containing compound with a binding affinity to PPAR-γ comparable to the known agonist BRL49653 (rosiglitazone). nih.gov Subsequent synthesis and evaluation of a series of rhodanine derivatives led to the discovery of compounds that demonstrated agonist activities in both cotransfection and pre-adipocyte differentiation assays. nih.gov These findings suggest that the rhodanine scaffold can be chemically modified to create potent PPAR-γ agonists, which may represent a new class of insulin sensitizers. researchgate.netnih.gov
Hepatitis C Virus (HCV) NS3 Protease Inhibition
The Hepatitis C virus (HCV) NS3 protease is a serine protease essential for viral replication. nih.govnih.gov It cleaves the viral polyprotein into mature non-structural proteins, which are necessary for the virus to propagate. xiahepublishing.com Therefore, inhibiting the NS3 protease is a key strategy in the development of antiviral therapies for HCV. nih.gov
Rhodanine-based compounds have been investigated as inhibitors of the HCV NS3 protease. researchgate.net While specific inhibitory data for "Rhodanine, 3-(o-tolyl)-" is not detailed in the provided search results, the rhodanine scaffold is recognized as a potential core structure for developing HCV NS3 protease inhibitors. researchgate.netresearchgate.net
HIV-1 Integrase Inhibition
HIV-1 integrase is a viral enzyme that catalyzes the integration of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. mdpi.comnih.gov Inhibiting this enzyme prevents the virus from establishing a permanent infection.
Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase. mdpi.comnih.gov Research has shown that these compounds can inhibit the catalytic activities of the integrase enzyme. mdpi.com The development of rhodanine derivatives is considered a promising avenue for creating new antiviral drugs to combat HIV-1, including strains that are resistant to existing inhibitors. nih.gov
JNK Stimulatory Phosphatase-1 (JSP-1) Inhibition
Rhodanine derivatives have been identified as inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a member of the dual-specificity phosphatase (DSP) family. nih.govresearchgate.net A series of rhodanine-based compounds were synthesized and demonstrated to be novel, potent, and selective inhibitors of JSP-1. researchgate.netscience.gov This inhibitory action suggests potential therapeutic applications in inflammatory and proliferative disorders. researchgate.netscience.govresearchgate.net Specifically, certain 5-ene-rhodanine-3-carboxylic acids have been highlighted as selective ligands for "anticancer" biotargets, with compounds like 3-[5-(4-fluorobenzylidene)-rhodanin-3-yl]-benzoic acid showing selective inhibition of JSP-1. researchgate.netukrbiochemjournal.org While the direct inhibitory data for Rhodanine, 3-(o-tolyl)- on JSP-1 is not detailed in the provided results, the general class of rhodanine derivatives to which it belongs shows significant promise in this area. nih.govresearchgate.net
Antimicrobial Activity Profiling
The antimicrobial potential of rhodanine derivatives is a well-documented area of research. researchgate.net These compounds have been investigated for their efficacy against a variety of microbial pathogens.
Rhodanine derivatives have demonstrated notable antibacterial activity. nih.govresearchgate.net Studies on various rhodanine derivatives have shown that their effectiveness can be more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, a difference often attributed to variations in their cell wall structures. oatext.commdpi.comnih.gov For instance, a study on new rhodanine derivatives indicated higher activity against S. aureus and B. subtilis (Gram-positive) than against E. coli and P. aeruginosa (Gram-negative). scirp.org However, some derivatives have shown broad-spectrum activity. scirp.orgmdpi.com The linkage of different chemical moieties to the rhodanine core can significantly influence the antibacterial spectrum and potency. scirp.org For example, derivatives of rhodanine-3-propionic acid showed the highest activity against Gram-positive bacteria. nih.gov The presence of a carboxyl group at the N-3 position of the rhodanine system is suggested to contribute to increased antimicrobial activity. mdpi.com
Below is a table summarizing the antibacterial activity of various rhodanine derivatives, providing context for the potential efficacy of Rhodanine, 3-(o-tolyl)-.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Rhodanine derivative 3b | S. aureus, B. subtilis | 4 | scirp.org | |
| Rhodanine derivative 3b | E. coli, P. aeruginosa | 6.3, 12 | scirp.org | |
| Rhodanine derivative 3a | E. coli, P. aeruginosa | 1.12, 1.25 | scirp.org | |
| Rhodanine derivative 5a | E. coli, P. aeruginosa | 1.12, 1.5 | scirp.org | |
| Rhodanine azo compounds 4a-c | S. aureus | 1.25 - 2.5 | mdpi.com | |
| Rhodanine azo compounds 4a, 4b | P. aeruginosa | 2.5 | mdpi.com | |
| Thienopyrimidine linked rhodanine 8c, 8g, 8h | B. subtilis, B. cereus | E. coli, K. pneumonia | 3.25–6.25 | nrcresearchpress.com |
| 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids /3a–d/ | Staphylococcus, Bacillus, Micrococcus | 7.8 to 125 | mdpi.com |
The antifungal activity of rhodanine derivatives has also been a focus of scientific investigation. nih.govresearchgate.netmdpi.com Research has shown that these compounds can be effective against various pathogenic fungi. nrcresearchpress.com For instance, a series of novel thienopyrimidine linked rhodanine derivatives exhibited considerable activity against fungal strains such as A. flavus, A. niger, P. marneffei, and C. albicans, with some compounds showing MIC values between 3.12 to 6.25 µg/mL. nrcresearchpress.comscholaris.ca The presence of electron-withdrawing groups on the N-phenylacetamide ring of these derivatives was noted to enhance antifungal activity. nrcresearchpress.comscholaris.ca Another study highlighted that certain rhodanine derivatives displayed good to moderate antifungal activity against various pathogenic yeasts and filamentous fungi. mdpi.com
The following table presents data on the antifungal activity of specific rhodanine derivatives.
| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference |
| Thienopyrimidine linked rhodanine 8c, 8f | A. flavus, A. niger, P. marneffei, C. albicans | 3.25–6.25 | nrcresearchpress.com |
| Thienopyrimidine linked rhodanine 8c, 8e, 8f, 8l | Various tested fungal strains | 3.12 - 6.25 | scholaris.ca |
| Rhodanine derivatives 37, 38 | Fusarium oxysporum | 28–30 | mdpi.com |
Rhodanine-containing compounds have been investigated for their antiviral properties against several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV). tandfonline.complos.orgmdpi.com The rhodanine scaffold is considered a valuable starting point for the development of new antiviral agents. tandfonline.com For example, rhodanine derivatives have been shown to inhibit HIV-1 and HSV-1/2 replication at nanomolar concentrations. plos.org Some derivatives have also been synthesized and tested for their activity against Human herpesvirus 6 (HHV-6), with certain compounds showing a significant inhibitory effect on viral replication. nih.gov The mechanism of action for some of these derivatives is thought to be the inhibition of the virus-cell fusion step. nih.gov
| Compound/Derivative | Virus | EC₅₀ | Reference |
| Rhodanine derivative 2 | HSV-2 | 11.9 nM | plos.org |
| Rhodanine derivative 2 | HSV-1 | 132 nM | plos.org |
Antifungal Properties
Anticancer Research and Antiproliferative Mechanisms
Rhodanine derivatives are recognized for their potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. mdpi.combohrium.comnih.gov
Numerous studies have evaluated the in vitro cytotoxic activity of rhodanine derivatives against various human cancer cell lines. mdpi.comnih.govmdpi.com These compounds have shown promising antiproliferative activity. For example, some 5-substituted rhodanines demonstrated high antitumor activity against the MCF-7 human breast carcinoma cell line. nih.gov The introduction of different substituents on the rhodanine core has been shown to modulate the cytotoxic potency. nih.gov Lipophilic groups at the N-3 position of the rhodanine nucleus may enhance anticancer activity by increasing cell permeability. mdpi.com Some rhodanine derivatives have exhibited superior antitumor activity compared to reference drugs like sorafenib (B1663141) and cisplatin (B142131) in certain cell lines. nih.gov For instance, a rhodanine-3-carboxylic acid derivative displayed excellent anticancer activity against human ovarian carcinoma A2780 and A2780cisR cells, being more cytotoxic than cisplatin. nih.gov
The table below summarizes the cytotoxic activity of various rhodanine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/CTC₅₀ | Reference |
| 5-substituted rhodanine 14 | MCF-7 (Human breast carcinoma) | 7.67 µg/mL | nih.gov |
| 5-substituted rhodanine 15 | MCF-7 (Human breast carcinoma) | 11.7 µg/mL | nih.gov |
| Benzimidazole-rhodanine conjugate 16 | HL-60, A549, Raji, MDA-MB-201 | 2.66, 5.31, 4.48, 6.42 µM | nih.gov |
| L-tyrosine incorporated rhodanine 22 | A549 (Human lung cancer) | 3.6 µg/mL | nih.gov |
| Rhodanine-containing sorafenib analog 25 | A549, H460, HT29 | Superior to sorafenib | nih.gov |
| Rhodanine-3-carboxylic acid derivative 38 | A2780, A2780cisR (Human ovarian carcinoma) | 4.4, 3.3 µM | nih.gov |
| N-substituted rhodanine 2 | K562 (Human chronic myelogenous leukemia) | 14.60 µg/mL | nih.gov |
| N-substituted rhodanine 3 | K562 (Human chronic myelogenous leukemia) | 11.10 µg/mL | nih.gov |
| (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl) derivatives | K562, MCF7 | Mild-to-moderate activity | researchgate.net |
Mechanisms of Apoptosis Induction
Rhodanine-containing compounds are recognized for their potential to induce apoptosis, or programmed cell death, a critical process in the elimination of cancerous cells. The induction of apoptosis by rhodanine derivatives often involves complex signaling cascades within the cell. While direct studies on the apoptosis-inducing mechanisms of Rhodanine, 3-(o-tolyl)- are not extensively detailed in publicly available literature, research on closely related analogs provides significant insights into the potential pathways.
Generally, rhodanine scaffolds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves the regulation of the B-cell lymphoma-2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax can be upregulated, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3. semanticscholar.orgnih.gov For instance, certain glucosylated rhodanine derivatives have been shown to upregulate pro-apoptotic genes such as p53, Bax, and caspases-3, 8, and 9, while downregulating the anti-apoptotic Bcl-2 gene, leading to cell cycle arrest and a significant increase in apoptotic cell death. semanticscholar.org
A specific derivative of the title compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid , was identified as a potent inhibitor of Slingshot-1 (SSH1), a protein phosphatase that plays a crucial role in cytoskeleton dynamics. nih.gov By inhibiting SSH1, this compound prevents the dephosphorylation of cofilin, a key protein involved in actin filament disassembly. nih.gov The regulation of actin dynamics is intrinsically linked to the morphological changes that occur during apoptosis. While this study focused on cell migration, the inhibition of phosphatases involved in cytoskeleton regulation represents a potential mechanism for apoptosis induction that warrants further investigation for this class of compounds.
The table below summarizes the effects of some rhodanine derivatives on key apoptosis-related proteins, illustrating the common mechanisms observed for this class of compounds.
| Compound Class | Target/Pathway | Observed Effect | Reference |
| Glucosylated Rhodanines | p53, Bax, Bcl-2, Caspases | Upregulation of p53 and Bax; Downregulation of Bcl-2; Activation of caspases | semanticscholar.org |
| Schiff's Bases with Imidazolidine-2,4-dione | BCL-2 Family Proteins | Inhibition of anti-apoptotic proteins like BCL-2 and MCL-1 | nih.gov |
| Pyrimidine-S-Aryl Amide Hybrids | Apoptotic Induction | Induction of late-stage apoptosis and necrosis in cancer cell lines | nih.gov |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot-1 (SSH1) | Inhibition of SSH1, affecting cytoskeleton dynamics | nih.gov |
DNA Intercalation as a Proposed Mode of Action
DNA is a primary target for many anticancer agents. One established mechanism of action is DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death. niscpr.res.in For a molecule to be an effective intercalator, it typically requires a planar aromatic or heteroaromatic ring system that can stack between the DNA base pairs. niscpr.res.in
The rhodanine scaffold itself is a heterocyclic structure, and when combined with other aromatic moieties, it can form compounds with the planarity required for intercalation. nih.gov Studies on various rhodanine derivatives, particularly those complexed with metals or featuring extensive aromatic systems, have investigated DNA binding and intercalation as a potential anticancer mechanism. nih.govresearchgate.net For example, benzimidazole-rhodanine conjugates have been evaluated as topoisomerase II (Topo II) inhibitors, a class of enzymes that can be targeted by intercalating agents. nih.gov Similarly, certain glucosylated rhodanines have demonstrated the ability to act as both Topo II inhibitors and DNA intercalators. semanticscholar.org
However, there is no direct experimental evidence in the reviewed literature to confirm that Rhodanine, 3-(o-tolyl)- specifically acts as a DNA intercalator. While its structure contains aromatic rings, the non-planar orientation of the o-tolyl group relative to the rhodanine core may influence its ability to effectively insert into the DNA helix. Spectroscopic techniques, such as UV-Visible absorption titration with calf thymus DNA (CT-DNA), and viscosity measurements are common methods used to investigate and confirm DNA intercalation. researchgate.net Such specific studies would be necessary to validate this proposed mode ofaction for Rhodanine, 3-(o-tolyl)-.
Antiparasitic Investigations (e.g., Antitrypanosomatid Activity)
The rhodanine scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications, including the development of antiparasitic agents. researchgate.netnih.gov Derivatives of rhodanine have shown potential activity against various parasites, including those responsible for trypanosomatid diseases like leishmaniasis and Human African Trypanosomiasis (HAT). nih.govresearchgate.netresearchgate.net
Trypanosomatid parasites are the causative agents of several neglected tropical diseases affecting millions worldwide. The search for new, effective, and safer drugs is a global health priority. Research into 5-nitroindole-rhodanine conjugates has identified compounds with significant in vitro leishmanicidal activity against Leishmania species. nih.gov The general structure of these conjugates combines the rhodanine core with other motifs known for antiparasitic effects.
While the broader class of rhodanine derivatives has shown promise in antiparasitic screens, specific data on the antitrypanosomatid activity of Rhodanine, 3-(o-tolyl)- is not available in the reviewed scientific literature. The efficacy of rhodanine derivatives in this context is highly dependent on the substitutions at the N-3 and C-5 positions of the rhodanine ring. Therefore, without specific testing, the potential of Rhodanine, 3-(o-tolyl)- as an antitrypanosomatid agent remains speculative.
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological activity of rhodanine derivatives is highly influenced by the nature and position of substituents on the rhodanine core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The key positions for modification are typically the N-3 nitrogen and the C-5 methylene (B1212753) group. nih.gov
Aryl Groups: The presence of an aryl group, such as the o-tolyl group in the title compound, is a common feature in many biologically active rhodanines. The nature and substitution pattern of this aryl ring can fine-tune the compound's efficacy. For instance, in a series of N-substituted rhodanine derivatives, the type of aryl group (e.g., phenyl, chlorophenyl, tolyl) can influence cytotoxicity against various cancer cell lines. nih.gov
Small vs. Bulky Groups: Studies have shown that introducing small acidic groups like -CH₂COOH at the N-3 position can result in good antiproliferative activity against certain leukemia cell lines. nih.gov Conversely, enlarging the substituent in this position with groups like isopropyl or benzyl (B1604629) was found to be unfavorable for this specific activity. nih.gov
Substitution at the C-5 Position: The C-5 position is frequently functionalized with an arylidene group via Knoevenagel condensation. This modification extends the conjugation of the system and provides another site for interaction with biological targets.
The derivative (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid provides a clear SAR insight. nih.gov In this molecule, the N-3 position is occupied by the o-tolyl group, and the C-5 position bears a large phenoxymethyl-benzoic acid moiety. This specific combination of substituents at N-3 and C-5 resulted in a compound with potent and selective inhibitory activity against the SSH1 phosphatase. nih.gov This highlights that the interplay between substituents at both positions is critical for achieving high efficacy and target selectivity.
The table below presents SAR data for a series of rhodanine derivatives, illustrating how modifications at the N-3 position affect anticancer activity against a specific cell line.
| Base Compound | N-3 Substituent | C-5 Substituent | Biological Activity (Example) | Reference |
| Rhodanine-3-acetic acid | -CH₂COOH | (unsubstituted) | Good antiproliferative activity (K562 leukemia) | nih.gov |
| Rhodanine, 3-isopropyl- | -CH(CH₃)₂ | (unsubstituted) | Unfavorable for antiproliferative activity (K562) | nih.gov |
| Rhodanine, 3-benzyl- | -CH₂-Phenyl | (unsubstituted) | Unfavorable for antiproliferative activity (K562) | nih.gov |
| Rhodanine, 3-(o-tolyl)- derivative | -o-tolyl | -CH=C₆H₄-O-CH₂-C₆H₄-COOH | Potent inhibitor of SSH1 phosphatase (IC₅₀ ≈ 4 µM) | nih.gov |
Applications in Materials Science and Emerging Technologies
Exploration in the Design of Novel Functional Materials
Rhodanine (B49660) derivatives are integral components in the design of novel functional materials due to their unique combination of properties. The rhodanine moiety typically serves as an electron-accepting unit, which can be paired with various electron-donating groups to create molecules with tailored optoelectronic characteristics. This donor-acceptor architecture is fundamental to the development of organic materials for electronic applications.
The 3-position of the rhodanine ring is a critical site for modification. The introduction of an aryl group, such as the o-tolyl group in "Rhodanine, 3-(o-tolyl)-", can significantly influence the molecule's solubility, molecular packing in the solid state, and electronic energy levels. These factors are crucial for the performance of the resulting materials in devices. Researchers have synthesized a wide array of 3-aryl-rhodanine derivatives and investigated how systematic changes in the aryl substituent impact the material's properties. For instance, the steric hindrance introduced by an ortho-substituent like the methyl group in the o-tolyl ring can affect the planarity of the molecule, which in turn influences its electronic communication and aggregation behavior.
Integration in Organic Optoelectronic Devices
The favorable electronic properties of rhodanine derivatives have led to their integration into various organic optoelectronic devices. Their strong electron-accepting nature makes them suitable for applications where charge separation and transport are key processes.
Role as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, rhodanine derivatives have been investigated as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, usually titanium dioxide (TiO₂), initiating the generation of a photocurrent.
Rhodanine-based dyes often feature a D-π-A (donor-pi-bridge-acceptor) structure. The rhodanine unit acts as the electron acceptor and also as an anchoring group to bind the dye to the TiO₂ surface. The donor part is typically an electron-rich moiety, and the π-bridge facilitates charge transfer from the donor to the acceptor upon photoexcitation. The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectra, energy levels, and the efficiency of electron injection and dye regeneration. While specific data for "Rhodanine, 3-(o-tolyl)-" as a photosensitizer is not prominent in the literature, studies on analogous compounds provide valuable insights. For example, rhodanine-3-acetic acid is a common anchoring group used in these dyes.
Below is a table summarizing the performance of some rhodanine-based dyes in DSSCs:
| Dye Name | Donor Moiety | π-Bridge | Power Conversion Efficiency (PCE) (%) |
| SQ-1 | Squaraine | Thiophene | 5.3 |
| N719 (Reference) | Ruthenium complex | - | 11.2 |
This table presents representative data for rhodanine-containing dyes and a standard reference to provide context for their performance.
Application as Small-Molecule Acceptors in Organic Solar Cells
Organic Solar Cells (OSCs) represent another significant area where rhodanine derivatives have found application. In OSCs, a blend of an electron donor and an electron acceptor material forms the active layer. Upon light absorption, excitons are generated and subsequently dissociate into free charge carriers at the donor-acceptor interface.
Rhodanine derivatives, with their strong electron-accepting capabilities, have been developed as non-fullerene acceptors (NFAs) in OSCs. The rhodanine core serves as the electron-deficient part of the molecule. By attaching various electron-donating side chains, researchers can tune the absorption spectrum and energy levels of the acceptor to match those of the donor material, thereby optimizing the device performance. The use of an o-tolyl group at the 3-position could influence the morphology of the active layer blend, which is a critical factor for efficient charge separation and transport.
The table below showcases the performance of some organic solar cells utilizing rhodanine-based non-fullerene acceptors.
| Donor | Acceptor | Power Conversion Efficiency (PCE) (%) |
| PTB7-Th | RH-1 | 9.54 |
| P3HT | RH-2 | 4.2 |
This table provides examples of rhodanine-based acceptors and their performance in organic solar cells with different donor polymers.
Development of Dyes and Fluorescent Probes
The inherent chromophoric properties of the rhodanine scaffold make it a valuable platform for the development of dyes and fluorescent probes. The electronic transitions within rhodanine-based molecules can be tailored to occur at specific wavelengths, leading to materials with desired colors and emission properties.
By introducing different substituents, particularly at the 5-position, the absorption and emission characteristics of rhodanine derivatives can be finely controlled. These molecules have been developed as fluorescent probes for the detection of various analytes, including metal ions, anions, and biologically relevant molecules. The sensing mechanism often relies on the interaction of the analyte with the rhodanine derivative, which leads to a change in its fluorescence intensity or wavelength. For instance, the coordination of a metal ion can alter the intramolecular charge transfer (ICT) process within the dye, resulting in a detectable optical response. The 3-(o-tolyl) group could modulate the photophysical properties and the selectivity of such probes.
Future Research Directions and Translational Perspectives
Exploration of Stereoselective Synthetic Pathways for Enantiopure Derivatives
The development of stereoselective synthetic methods is crucial for producing enantiopure derivatives of Rhodanine (B49660), 3-(o-tolyl)-. While many studies have focused on racemic mixtures, the synthesis of specific stereoisomers can lead to compounds with enhanced potency and reduced off-target effects. Future research will likely focus on asymmetric synthesis strategies to access these enantiopure molecules.
Key areas of exploration include:
Chiral Catalysis: The use of chiral catalysts in the synthesis of rhodanine derivatives can facilitate the production of specific enantiomers. This approach has been successfully applied to other heterocyclic systems and holds significant promise for the 3-(o-tolyl)-rhodanine scaffold.
Dynamic Kinetic Resolution: Techniques such as acylative dynamic kinetic resolution, which have proven effective for synthesizing enantiopure secondary alcohols, could be adapted for rhodanine derivatives. osi.lv This involves the use of a catalyst to selectively acylate one enantiomer while the other is racemized, leading to a high yield of the desired stereoisomer. osi.lv
Scalable Synthesis: A significant challenge lies in developing scalable and efficient synthetic routes for producing enantiopure compounds in larger quantities, a prerequisite for preclinical and clinical development. osi.lvrsc.org
Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Biological Contexts
To fully comprehend the biological effects of Rhodanine, 3-(o-tolyl)- and its derivatives, a systems-level approach is necessary. The integration of various "omics" data can provide a holistic view of the compound's mechanism of action. nih.gov
Future research will likely involve:
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to treatment with Rhodanine, 3-(o-tolyl)- can reveal the signaling pathways and cellular processes that are modulated. nih.gov
Proteomics: Studying the proteome can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. nih.gov
Metabolomics and Lipidomics: These approaches can uncover alterations in cellular metabolism and lipid profiles, providing further insights into the compound's biological impact. nih.gov
Compound-Target Network Analysis: Integrating these multi-omics datasets can help construct comprehensive compound-target networks, elucidating the complex interplay of molecular interactions. nih.gov
Development of Advanced Computational Models for Predictive Property Design
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of compound properties and guiding the design of more effective molecules. scirp.org
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a correlation between the three-dimensional structure of Rhodanine, 3-(o-tolyl)- derivatives and their biological activity. scirp.org These models can then be used to predict the potency of new, unsynthesized compounds. scirp.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. researchgate.net Advanced docking studies can help in optimizing the structure of Rhodanine, 3-(o-tolyl)- to enhance its interaction with specific biological targets.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its target, offering a more detailed understanding of the binding process and the stability of the complex. researchgate.net
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Design of Multi-Targeting Agents Based on the Rhodanine, 3-(o-tolyl)- Scaffold
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy to address complex diseases. researchgate.net The versatile rhodanine scaffold is well-suited for the development of such multi-targeting agents. researchgate.netresearchgate.net
Future research in this area will focus on:
Hybrid Molecule Design: Combining the Rhodanine, 3-(o-tolyl)- core with other pharmacophores known to interact with different targets can lead to hybrid molecules with a desired multi-target profile.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to understand how modifications to the Rhodanine, 3-(o-tolyl)- structure influence its activity against different targets. nih.gov
Systems Biology Approaches: Integrating experimental data with computational models can aid in the rational design of multi-targeting agents with optimized efficacy and safety profiles.
Investigation into Supramolecular Assemblies and Material Architectures Involving Rhodanine, 3-(o-tolyl)-
The ability of rhodanine derivatives to participate in self-assembly processes opens up possibilities for their use in materials science. researchgate.netmdpi.com Future research will explore the creation of novel supramolecular structures and materials based on the Rhodanine, 3-(o-tolyl)- scaffold.
Potential areas of investigation include:
Organic Dyes and Sensitizers: Rhodanine derivatives have been investigated for their use as dyes and sensitizers in various applications, including dye-sensitized solar cells. researchgate.nettesisenred.net The electronic properties of Rhodanine, 3-(o-tolyl)- can be tuned through chemical modifications to optimize its performance in these applications. researchgate.net
Polymer Synthesis: Rhodanine moieties can be incorporated into polymer backbones or as side chains to create materials with unique properties. researchgate.netbohrium.com The Knoevenagel reaction is a key method for incorporating rhodanines into polymeric structures. researchgate.net
Nanomaterials: The self-assembly of Rhodanine, 3-(o-tolyl)- derivatives could lead to the formation of well-defined nanostructures with potential applications in electronics and biomedicine.
Novel Analytical Applications and Sensing Platforms
Rhodanine derivatives have shown promise as chemosensors for the detection of various analytes, including metal ions. mdpi.commdpi.comacs.orgresearchgate.net The heteroatoms (S, N, and O) within the rhodanine structure can readily interact with metal ions, leading to detectable changes in their spectroscopic properties. mdpi.com
Future research will likely focus on:
Fluorescent and Colorimetric Sensors: The development of new sensors based on Rhodanine, 3-(o-tolyl)- for the selective and sensitive detection of environmentally and biologically important species. mdpi.commdpi.comresearchgate.netbingol.edu.tr
Electrochemical Sensors: The use of Rhodanine, 3-(o-tolyl)- to modify electrodes for the electrochemical detection of heavy metals and other analytes. mdpi.com
Mechanism of Interaction: Detailed studies, including techniques like 1H-NMR, will be essential to understand the binding mechanism between the rhodanine-based sensor and the target analyte, which is crucial for designing more selective and efficient sensors. bingol.edu.tr
Q & A
Q. What are the optimized synthetic routes for obtaining high-purity 3-(o-tolyl)rhodanine?
To synthesize 3-(o-tolyl)rhodanine, a common approach involves condensation reactions. For example, 3-phenylrhodanine derivatives are synthesized by reacting β-methylcinnamylaldehyde with 3-(carboxymethyl)rhodanine in refluxing acetic acid using sodium acetate as a catalyst . Crystallization in a 1:1 ether/95% ethanol mixture yields yellow crystalline products with high purity . Key steps include:
Q. Table 1: Synthesis Conditions for 3-(o-Tolyl)Rhodanine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent for reaction | Acetic acid | |
| Crystallization solvent | Ether/ethanol (1:1) | |
| Catalyst | Sodium acetate | |
| Purity validation | Melting point, FTIR, NMR |
Q. What safety protocols are essential for handling 3-(o-tolyl)rhodanine in laboratory settings?
3-(o-Tolyl)rhodanine is classified under GHS as acute toxicity (Category 4, oral) and causes severe eye irritation . Key precautions include:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
Q. How can researchers validate the success of 3-(o-tolyl)rhodanine synthesis?
Validation requires multi-step analytical characterization:
Melting point analysis : Compare observed values (e.g., 168.5°C) to literature data .
Spectroscopy :
- FTIR : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.
- NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) .
X-ray crystallography : Resolve bond lengths (e.g., C-S = 1.68 Å) and dihedral angles (e.g., 72.3° between rings) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for 3-(o-tolyl)rhodanine derivatives be resolved?
Crystallographic refinement requires careful handling of anisotropic displacement parameters and hydrogen bonding networks. For example:
- Anisotropic refinement : Apply SHELXL-97 to non-hydrogen atoms, fixing isotropic parameters (Uiso = 1.2Ueq) for hydrogens .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C-H···O bonds) using Mercury software to resolve packing ambiguities .
- Validation tools : Use checkCIF to identify outliers in bond angles or thermal parameters .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value for 3-Phenylrhodanine | Reference |
|---|---|---|
| Dihedral angle (ring-plane) | 72.3° | |
| C-S bond length | 1.68 Å | |
| Hydrogen bond distance | 2.89 Å (C-H···O) |
Q. How should researchers address contradictions in reported biological activities of 3-(o-tolyl)rhodanine derivatives?
Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:
Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for antidiabetic activity) and positive controls .
Docking studies : Perform in silico analysis (e.g., AutoDock Vina) to correlate substituent effects (e.g., o-tolyl vs. phenyl) with target binding (e.g., α-glucosidase) .
Meta-analysis : Compare EC50 values across studies while normalizing for solvent effects (e.g., DMSO concentration ≤1%) .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in rhodanine derivatives?
SAR analysis requires integration of synthetic, computational, and biological
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups at the o-tolyl position .
- QSAR modeling : Use Gaussian09 to calculate Hammett constants (σ) and correlate with bioactivity .
- Biological testing : Screen against multiple targets (e.g., antimicrobial, antiviral) to identify selectivity patterns .
Q. How can researchers ensure reproducibility in rhodanine-based studies?
Reproducibility hinges on transparent reporting:
- Experimental details : Document solvent grades (e.g., HPLC-grade acetic acid), reaction times (±5 minutes), and purification steps .
- Data availability : Share raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for bioactivity comparisons (p < 0.05) .
Q. What advanced techniques are critical for elucidating the electronic properties of 3-(o-tolyl)rhodanine?
- Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of the o-tolyl group .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps) .
- UV-Vis spectroscopy : Correlate λmax shifts (e.g., 350→370 nm) with conjugation extent in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
